molecular formula C23H29N3O4 B2543656 N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898456-48-9

N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2543656
CAS No.: 898456-48-9
M. Wt: 411.502
InChI Key: YNFJTAGXVOJZOC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a piperazine core, a common pharmacophore in medicinal chemistry known for its versatility in drug discovery . The specific structural motif of a phenylpiperazine group linked to a pyranone core is found in compounds investigated as potential molecular probes for central nervous system targets . The presence of the acetamide and cyclopentyl groups may contribute to the compound's pharmacokinetic properties, such as influencing its lipophilicity and potential to cross biological membranes. Researchers may find this compound valuable for exploring new chemical entities in fields such as neuroscience and as a building block in the synthesis of more complex molecules . Its applications are strictly limited to non-clinical laboratory research. Please Note: This product is categorized as 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21-14-20(15-25-10-12-26(13-11-25)19-8-2-1-3-9-19)29-16-22(21)30-17-23(28)24-18-6-4-5-7-18/h1-3,8-9,14,16,18H,4-7,10-13,15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFJTAGXVOJZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylpiperazine Moiety: This step involves the reaction of the pyran ring with 4-phenylpiperazine under specific conditions to form the desired intermediate.

    Attachment of the Cyclopentyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyran ring may contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

Structural Similarities :

  • Shared 4-oxo-4H-pyran core.
  • Substituents at position 6 (piperazinylmethyl in the target vs. pyrimidinylthiomethyl in ML221).
    Functional Differences :
  • Target Activity : While ML221 is a potent APJ antagonist (IC₅₀ = 0.70–1.75 μM), the target compound’s cyclopentyl acetamide and phenylpiperazine groups may modulate APJ binding differently .
  • Selectivity : ML221 exhibits cross-reactivity with κ-opioid and benzodiazepine receptors (~50–70% inhibition at 10 μM), whereas the target compound’s phenylpiperazine group could reduce off-target interactions .
N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide

Structural Similarities :

  • Identical 4-oxo-pyran backbone and piperazinylmethyl substitution.
    Key Differences :
  • Substituent Effects: The benzyl group in this analogue vs. cyclopentyl in the target compound alters lipophilicity (predicted logP: benzyl ~3.5 vs.
  • Receptor Affinity : Benzyl groups may enhance π-π stacking with aromatic receptor residues, but cyclopentyl could reduce steric hindrance, favoring APJ binding .
4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran Derivatives

Examples :

  • 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide : Differs only in the acetamide substituent (isopropyl vs. cyclopentyl).
  • Impact of N-Substituents: Cyclopentyl’s larger size may enhance membrane permeability compared to isopropyl.

Pharmacological and Physicochemical Comparison

Table 1: Pharmacokinetic and Activity Profiles
Compound Target Receptor IC₅₀ (μM) Selectivity (vs. GPCRs) logP Solubility (μg/mL)
Target Compound APJ (predicted) N/A High (predicted) ~2.8 12 (simulated)
ML221 APJ 0.70–1.75 Moderate (κ-opioid/BZD) ~3.2 8.5
N-benzyl analogue Undisclosed N/A N/A ~3.5 5.2
Isopropyl analogue Undisclosed N/A N/A ~2.5 18
Table 2: Structural Impact on Bioactivity
Feature Target Compound ML221 N-benzyl Analogue
Core Structure 4-oxo-4H-pyran 4-oxo-4H-pyran 4-oxo-4H-pyran
Position 6 Sub. Phenylpiperazinylmethyl Pyrimidinylthiomethyl Benzylpiperazinylmethyl
Position 3 Sub. Cyclopentyl acetamide 4-nitrobenzoate Benzyl acetamide
Key Pharmacophore Piperazine + cyclopentyl Thioether + nitro Benzyl + piperazine

Challenges :

  • Steric hindrance from the cyclopentyl group may reduce reaction yields compared to smaller substituents (e.g., isopropyl) .
  • Piperazine stability under acidic/basic conditions requires careful handling .

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